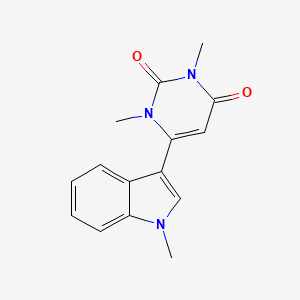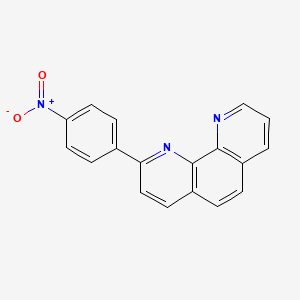
(2-(o-Tolyl)thiazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(o-Tolyl)thiazol-4-yl)methanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound features a thiazole ring substituted with a tolyl group at the 2-position and a methanol group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(o-Tolyl)thiazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of o-toluidine with α-haloketones in the presence of a base, followed by reduction to yield the desired thiazole derivative. The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods may also involve the use of microwave irradiation to accelerate the reaction process .
化学反应分析
Types of Reactions
(2-(o-Tolyl)thiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: (2-(o-Tolyl)thiazol-4-yl)carboxylic acid.
Reduction: Dihydro-(2-(o-Tolyl)thiazol-4-yl)methanol.
Substitution: Halogenated thiazole derivatives.
科学研究应用
(2-(o-Tolyl)thiazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
作用机制
The mechanism of action of (2-(o-Tolyl)thiazol-4-yl)methanol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to undergo electrophilic and nucleophilic substitutions allows it to interact with different biological molecules, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
(2-(p-Tolyl)thiazol-4-yl)methanol: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
(2-Phenylthiazol-4-yl)methanol: Features a phenyl group instead of a tolyl group.
(2-(m-Tolyl)thiazol-4-yl)methanol: Contains a meta-tolyl group.
Uniqueness
(2-(o-Tolyl)thiazol-4-yl)methanol is unique due to the specific positioning of the tolyl group, which can influence its reactivity and biological activity. The ortho-substitution can lead to steric hindrance, affecting the compound’s interaction with enzymes and receptors. This uniqueness can be leveraged in designing new derivatives with tailored properties .
属性
CAS 编号 |
886365-16-8 |
|---|---|
分子式 |
C11H11NOS |
分子量 |
205.28 g/mol |
IUPAC 名称 |
[2-(2-methylphenyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C11H11NOS/c1-8-4-2-3-5-10(8)11-12-9(6-13)7-14-11/h2-5,7,13H,6H2,1H3 |
InChI 键 |
XRBDWQFNFZVVRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=NC(=CS2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylurea](/img/structure/B14129656.png)
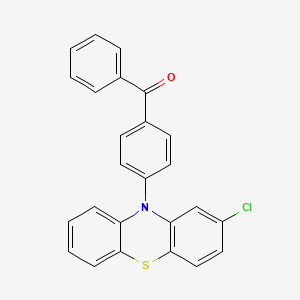
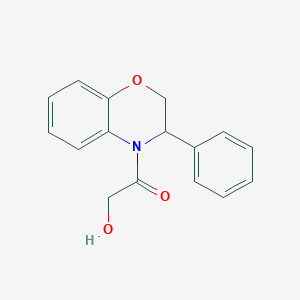
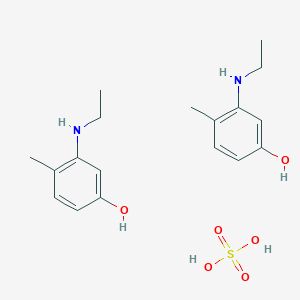
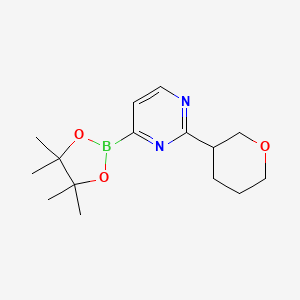
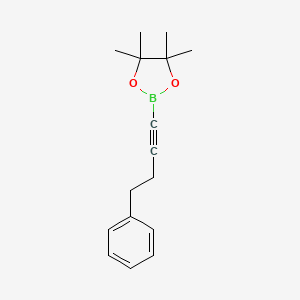
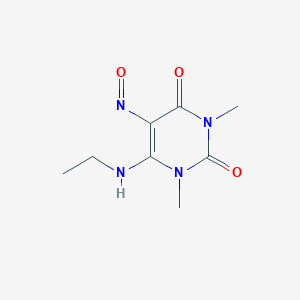

![2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14129719.png)
![[(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B14129720.png)
![4-[4-(Trifluoromethyl)phenyl]oxane](/img/structure/B14129741.png)

